1-Bromo-3-iodo-2-methylbenzene

Descripción general

Descripción

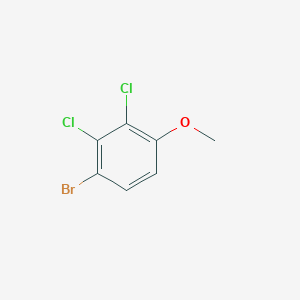

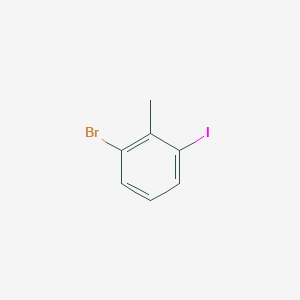

1-Bromo-3-iodo-2-methylbenzene (BIMB) is an organic compound that is widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used in organic synthesis, especially in the production of pharmaceuticals and other organic compounds. BIMB is also used in the production of polymers and other materials. It is also used in the production of high-performance materials, such as fuel cells and solar cells.

Aplicaciones Científicas De Investigación

Thermochemistry of Halogen-Substituted Methylbenzenes : Studies on vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including 1-Bromo-3-iodo-2-methylbenzene, have been conducted. These investigations are essential for understanding the thermodynamic properties of these compounds (Verevkin et al., 2015).

Ring Halogenation of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes, a process significant in organic synthesis. This research has helped develop methods to prepare mixed halogenated compounds with high yield (Bovonsombat & Mcnelis, 1993).

Cleavage of Epoxides into Halohydrins : this compound has been used in the ring opening of epoxides to form vicinal iodo alcohols and bromo alcohols. This method is noted for its regioselectivity and mild conditions, which are crucial for maintaining the integrity of sensitive functional groups (Niknam & Nasehi, 2002).

Synthesis of Benzofurans : In the synthesis of benzofurans, this compound has been used as a precursor. The CuI-catalyzed coupling with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans, a class of compounds with potential pharmaceutical applications (Lu et al., 2007).

Liquid-phase Oxidation of Methylbenzenes : The oxidation of methylbenzenes, including derivatives of this compound, has been studied using a cobalt-copper-bromide system. These studies provide insights into the preparation of benzyl acetates and benzaldehydes, which are valuable in various chemical industries (Okada & Kamiya, 1981).

Synthesis under Microwave Irradiation : The compound has also been used in the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine under microwave irradiation, showcasing the utility of microwave-assisted synthesis in organic chemistry (Wu-zu, 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-3-iodo-2-methylbenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The electrophilic aromatic substitution reactions of benzene, such as those involving this compound, are part of a broader set of reactions involving carbocation intermediates . These intermediates can react further by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .

Pharmacokinetics

The pharmacokinetic properties of this compound include :

Result of Action

The result of the compound’s action is a substituted benzene ring . The specific nature of the substitution depends on the electrophile involved in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid generating dust and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling the compound .

Propiedades

IUPAC Name |

1-bromo-3-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKMTOSYFBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540165 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97456-81-0 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

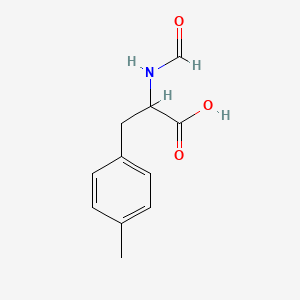

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)